molecular formula C10H13NO2Si B8558972 2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide

2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide

Cat. No.: B8558972
M. Wt: 207.30 g/mol
InChI Key: CVDXEIUNCKWNFJ-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide is a heterocyclic compound that features a furo-pyridine core with a trimethylsilyl group and an N-oxide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed cyclization reaction. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide can undergo various chemical reactions, including:

    Oxidation: The N-oxide functionality can be further oxidized under specific conditions.

    Reduction: The N-oxide group can be reduced to the corresponding amine.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order oxides, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide exerts its effects is largely dependent on its interaction with specific molecular targets. The N-oxide functionality can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and specificity. Additionally, the trimethylsilyl group can enhance the compound’s lipophilicity, affecting its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethylsilyl)furo(3,2-b)pyridine-6-carbaldehyde
  • 2-(Trimethylsilyl)furo(3,2-b)pyridine-6-carbonitrile
  • N-(2-(Trimethylsilyl)furo(3,2-b)pyridin-7-yl)pivalamide

Uniqueness

2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide is unique due to its N-oxide functionality, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO2Si

Molecular Weight

207.30 g/mol

IUPAC Name

trimethyl-(4-oxidofuro[3,2-b]pyridin-4-ium-2-yl)silane

InChI

InChI=1S/C10H13NO2Si/c1-14(2,3)10-7-8-9(13-10)5-4-6-11(8)12/h4-7H,1-3H3

InChI Key

CVDXEIUNCKWNFJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=C(O1)C=CC=[N+]2[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(Trimethylsilyl)furo[3,2-b]pyridine (14.68 g, 76.7 mmol) was dissolved in 80 mL DCM and cooled to 0° C. m-CPBA (33.1 g, 192 mmol) was dissolved in 160 mL DCM and slowly added to the reaction vessel. Upon complete addition, the reaction was warmed to RT and stirred for three hours. Reaction was diluted with DCM and washed twice with saturated sodium bicarbonate solution. 30 g of carbonate scavenger beads (—30 mmol) were added to the organic layer and the solution was stirred for 30 minutes. The reaction was filtered, washed with brine, dried with sodium sulfate, filtered, and concentrated. The material was purified via column chromatography (gradient elution 0-10% MeOH:DCM) to afford 2-(trimethylsilyl)furo[3,2-b]pyridine N-oxide as a light brown oil that solidified under high vacuum. MS: M+H+=208.2
Quantity
14.68 g
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80 mL
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33.1 g
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160 mL
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of m-CPBA (17 g, 0.098 mmol) in DCM (80 ml) is added to a solution of 2-(Trimethylsilyl)furo(3,2-b)pyridine (7.5 g, 0.0392 mol) in dry DCM (50 ml) at 0° C. The reaction mixture is stirred at RT for 4 h and then diluted with DCM (100 ml), washed with saturated sodium bicarbonate (2×100 ml) and saturated brine (50 ml), dried over sodium sulphate and evaporated to afford the title compound as (6 g, 73.5%) light brown oil. TLC: chloroform/methanol (9/1): Rf=0.8; 1H NMR (DMSO-d6, 400 MHz) δ [ppm] 8.21-8.19 (1H, d, J1=6.4 Hz), 7.693-7.671 (1H, d, J1=8.52 Hz), 7.465-7.163 (1H, d, J1=1 Hz), 7.333-7.296 (1H, dd, J1=6.36 Hz, J2=8.48 Hz), 0.372-0.355 (9H, s).
Quantity
17 g
Type
reactant
Reaction Step One
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7.5 g
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reactant
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80 mL
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solvent
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50 mL
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100 mL
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solvent
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